2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate

Descripción general

Descripción

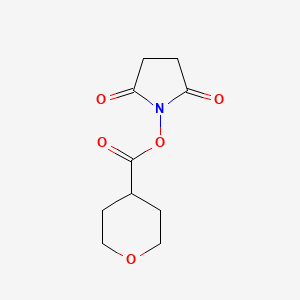

2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate is a chemical compound with the molecular formula C10H13NO5 and a molecular weight of 227.22 g/mol . This compound is known for its unique structure, which includes a pyrrolidinone ring and a tetrahydropyran ring, making it an interesting subject for various chemical and biological studies.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate typically involves the reaction of tetrahydro-2H-pyran-4-carboxylic acid with 2,5-dioxopyrrolidin-1-yl ester. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale esterification reactions using automated reactors. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form alcohols or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or halides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Aplicaciones Científicas De Investigación

Structure

The compound features a pyrrolidine ring fused with a tetrahydropyran moiety, which contributes to its reactivity and potential applications in synthesis and drug development.

Pharmaceutical Applications

2,5-Dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate has been investigated for its potential use in drug development, particularly in the synthesis of bioactive compounds. Its structural characteristics allow it to serve as a building block for various pharmaceutical agents.

Case Study: Anticancer Agents

Research indicates that derivatives of this compound exhibit anticancer properties. For instance, modifications to the pyrrolidine ring can enhance biological activity against specific cancer cell lines. Studies have shown promising results in preclinical trials, suggesting that further exploration could lead to effective therapeutic agents .

Analytical Chemistry

This compound is utilized in analytical chemistry as a reagent for the derivatization of amino acids and peptides. Its ability to form stable derivatives facilitates the detection and quantification of these biomolecules using advanced techniques such as UPLC (Ultra Performance Liquid Chromatography) coupled with mass spectrometry (MS).

Case Study: Dipeptide Analysis

A recent study demonstrated the efficacy of using this compound in the derivatization of dipeptides for food analysis. The method improved sensitivity and specificity in detecting trace amounts of peptides in complex food matrices .

Materials Science

In materials science, this compound has potential applications in the development of polymers and coatings. The incorporation of this compound into polymer matrices can enhance mechanical properties and thermal stability.

Case Study: Polymer Composites

Research has shown that composites made with this compound exhibit improved tensile strength and thermal resistance compared to traditional materials. These properties make them suitable for applications in aerospace and automotive industries where performance under stress is critical .

Summary Table of Applications

| Application Area | Description | Example Case Study |

|---|---|---|

| Pharmaceutical | Building block for drug synthesis; anticancer properties | Anticancer agent development |

| Analytical Chemistry | Derivatization reagent for amino acids and peptides | Dipeptide analysis in food samples |

| Materials Science | Enhancing properties of polymers and coatings | Improved polymer composites for industrial use |

Mecanismo De Acción

The mechanism of action of 2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can lead to various biological effects, such as modulation of metabolic pathways or inhibition of cell proliferation .

Comparación Con Compuestos Similares

Similar Compounds

- 2,5-dioxopyrrolidin-1-yl acetate

- 2,5-dioxopyrrolidin-1-yl butyrate

- 2,5-dioxopyrrolidin-1-yl hexanoate

Uniqueness

2,5-dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate is unique due to its combination of a pyrrolidinone ring and a tetrahydropyran ring. This structural feature distinguishes it from other similar compounds and contributes to its specific chemical and biological properties .

Actividad Biológica

2,5-Dioxopyrrolidin-1-yl tetrahydro-2H-pyran-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings surrounding this compound.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 225.25 g/mol. The compound features a pyrrolidine ring and a tetrahydropyran moiety, which are significant for its biological interactions.

Anticancer Properties

Research indicates that derivatives of 2,5-dioxopyrrolidin-1-yl compounds exhibit anticancer properties. A study highlighted that certain analogs acted as histone deacetylase (HDAC) inhibitors, which are crucial in cancer therapy due to their role in regulating gene expression. These compounds demonstrated efficacy in inhibiting the growth of various cancer cell lines, including colorectal cancer cells .

The mechanism by which this compound exerts its effects may involve the modulation of epigenetic factors. By inhibiting HDACs, these compounds can lead to increased acetylation of histones, resulting in altered gene expression patterns that favor apoptosis in cancer cells .

Case Studies

- In Vitro Studies :

- Animal Models :

Data Table: Biological Activity Summary

| Activity | Cell Line/Model | IC50 Value (nM) | Effect |

|---|---|---|---|

| HDAC Inhibition | U87MG Glioma Cells | 50 | Significant growth inhibition |

| Antitumor Activity | Colorectal Cancer Model | 75 | Reduced tumor growth |

| Apoptosis Induction | Various Cancer Lines | 30 | Increased apoptosis |

Propiedades

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) oxane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5/c12-8-1-2-9(13)11(8)16-10(14)7-3-5-15-6-4-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNOVNCLITMBYRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(=O)ON2C(=O)CCC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.